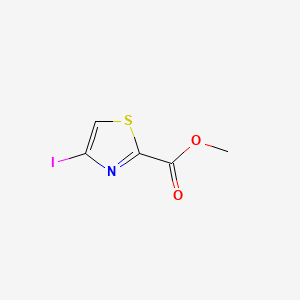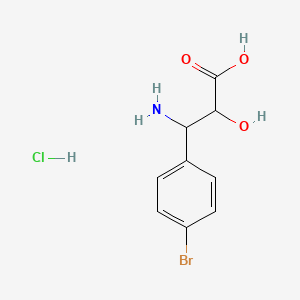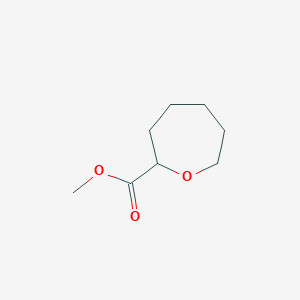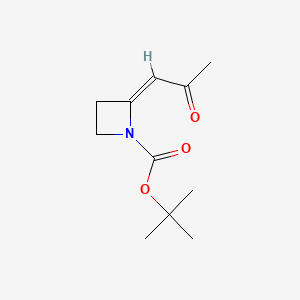
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O2. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methoxyethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol typically involves the reaction of 3,3-difluorocyclopentyl bromide with methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclopentyl ketone or aldehyde.
Reduction: Formation of difluorocyclopentyl alcohol or alkane.
Substitution: Formation of various substituted difluorocyclopentyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyethanol moiety can facilitate the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is unique due to its combination of a difluorocyclopentyl group and a methoxyethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H14F2O2 |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
2-(3,3-difluorocyclopentyl)-2-methoxyethanol |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(5-11)6-2-3-8(9,10)4-6/h6-7,11H,2-5H2,1H3 |
Clave InChI |
ALYGRXPPWFYAGU-UHFFFAOYSA-N |
SMILES canónico |
COC(CO)C1CCC(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)




![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
